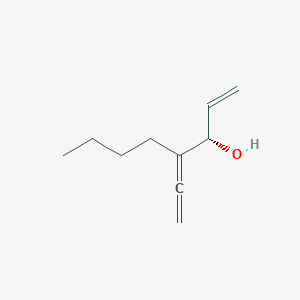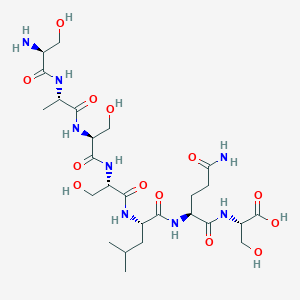![molecular formula C16H11N3OS B14233553 Acetamide, N-[4,5-dicyano-2-(phenylthio)phenyl]- CAS No. 620175-19-1](/img/structure/B14233553.png)
Acetamide, N-[4,5-dicyano-2-(phenylthio)phenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, N-[4,5-dicyano-2-(phenylthio)phenyl]- is a chemical compound with the molecular formula C16H11N3OS It is known for its unique structure, which includes a phenylthio group and two cyano groups attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[4,5-dicyano-2-(phenylthio)phenyl]- typically involves the reaction of 4,5-dicyano-2-(phenylthio)aniline with acetic anhydride. The reaction is carried out under controlled conditions, usually at elevated temperatures, to ensure complete conversion of the starting materials to the desired product. The reaction can be represented as follows:
4,5-dicyano-2-(phenylthio)aniline+acetic anhydride→Acetamide, N-[4,5-dicyano-2-(phenylthio)phenyl]-+acetic acid
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps such as purification and crystallization to obtain the compound in high purity. The use of automated reactors and controlled environments ensures consistency and efficiency in production.
Analyse Des Réactions Chimiques
Types of Reactions
Acetamide, N-[4,5-dicyano-2-(phenylthio)phenyl]- undergoes various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano groups can be reduced to amines under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or alcohols can react with the cyano groups under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted amides or other derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Acetamide, N-[4,5-dicyano-2-(phenylthio)phenyl]- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Acetamide, N-[4,5-dicyano-2-(phenylthio)phenyl]- involves its interaction with specific molecular targets. The cyano groups and phenylthio moiety play crucial roles in its reactivity and binding to biological molecules. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
SecinH3: N-(4-(5-(1,3-Benzodioxol-5-yl)-3-methoxy-1H-1,2,4-triazol-1-yl)phenyl)-2-(phenylthio)acetamide.
Acetamide, N-phenyl-: A simpler analog with a phenyl group instead of the dicyano and phenylthio groups.
Uniqueness
Acetamide, N-[4,5-dicyano-2-(phenylthio)phenyl]- is unique due to the presence of both cyano and phenylthio groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these functional groups are advantageous.
Propriétés
Numéro CAS |
620175-19-1 |
|---|---|
Formule moléculaire |
C16H11N3OS |
Poids moléculaire |
293.3 g/mol |
Nom IUPAC |
N-(4,5-dicyano-2-phenylsulfanylphenyl)acetamide |
InChI |
InChI=1S/C16H11N3OS/c1-11(20)19-15-7-12(9-17)13(10-18)8-16(15)21-14-5-3-2-4-6-14/h2-8H,1H3,(H,19,20) |
Clé InChI |
XDJCVXMFSAFJKL-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=C(C=C(C(=C1)C#N)C#N)SC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


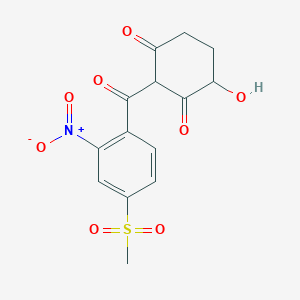
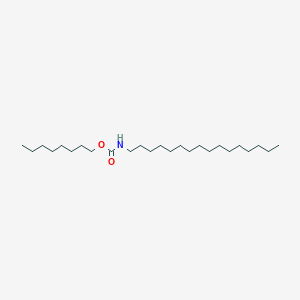
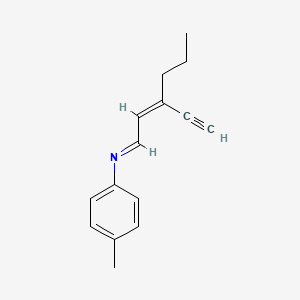
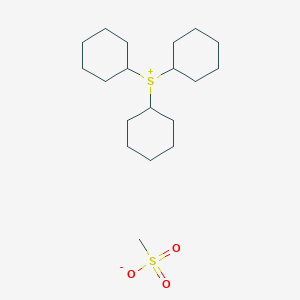
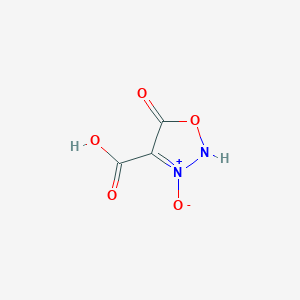

![2-[2-(1H-Imidazol-2-yl)phenyl]-6-(pyrrolidin-1-yl)-1H-benzimidazole](/img/structure/B14233507.png)

![1,3,5-Tris{2-[(prop-2-yn-1-yl)oxy]ethyl}-1,3,5-triazinane](/img/structure/B14233520.png)



